molecular formula C7H6ClN3O B6315960 (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol CAS No. 1896916-30-5

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol

Cat. No.: B6315960
CAS No.: 1896916-30-5
M. Wt: 183.59 g/mol
InChI Key: SIYJZWQBXHRCFU-UHFFFAOYSA-N
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Description

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the triazole ring, followed by chlorination and subsequent reduction to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)carboxylic acid.

    Reduction: (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol has attracted attention for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties. The presence of the chloro group enhances activity against various bacterial strains .
  • Anticancer Potential : Research has shown that compounds with a triazole moiety can inhibit cancer cell proliferation. Specific studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells .

Agricultural Chemistry

The compound's structure suggests potential uses in agrochemicals:

  • Fungicides and Herbicides : The triazole ring is known for its fungicidal properties. The compound may be developed as a novel fungicide targeting specific fungal pathogens in crops .

Material Science

This compound can also be explored in material science:

  • Polymer Additives : Its unique chemical structure allows it to function as an additive in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a research article from Cancer Research, the compound was tested for its effects on breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis through the intrinsic pathway, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (7-Chloro-[1,2,4]triazolo[1,5-a]pyridine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.

Uniqueness

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in research and industry.

Biological Activity

(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₇H₆ClN₃O
  • Molecular Weight : 183.6 g/mol
  • CAS Number : 1896916-30-5
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 1.28

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by chlorination and subsequent methanol addition. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to possess activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Neisseria meningitidis64 μg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Antiviral Activity

In addition to its antibacterial effects, this compound has shown potential antiviral activity against Chlamydia species. The selective inhibition observed in vitro indicates its possible application in treating infections caused by this pathogen .

Study on Antichlamydial Activity

A notable study focused on the antichlamydial properties of compounds related to this compound. The results demonstrated that certain derivatives exhibited enhanced selectivity and potency against Chlamydia trachomatis, highlighting the compound's therapeutic potential in treating chlamydial infections .

Structure-Activity Relationship (SAR) Analysis

An extensive SAR analysis revealed that modifications to the triazole ring significantly impact biological activity. For instance, compounds with electron-withdrawing groups displayed improved potency against various microbial strains. This information is crucial for guiding future drug design efforts .

Properties

IUPAC Name

(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJZWQBXHRCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)CO)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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